Scientific Field: Oncology
Summary of Application: Anlotinib is used in the treatment of advanced NSCLC.
Methods of Application: In a retrospective study, pathologically confirmed NSCLC patients (stage IIIB-IV) receiving anlotinib between November 2018 and February 2020 were enrolled for analysis.
Results: A total of 80 patients were included. The overall median progression-free survival (PFS) was 4.3 months (95% confidence interval (CI)2.7-5.9 months).
Scientific Field: Oncology
Summary of Application: Anlotinib is an anti-angiogenetic multi-targeted tyrosine kinase inhibitor used in aNSCLC.
Methods of Application: Patients with aNSCLC receiving anlotinib were enrolled in two cohorts (treatment naive and previously treated).
Results: In the treatment-naïve cohort (n = 80), the PFS was 7.4 (95% CI 4.1–10.7) and OS was 10.8 (95% CI 5.8–15.8) months of monotherapy group.
Summary of Application: Anlotinib is a novel oral tyrosine kinase inhibitor (TKI) targeting c-kit, platelet-derived growth factor receptors, fibroblast growth factor receptor, and vascular endothelial growth factor receptor.
Methods of Application: The study involved patients with advanced soft tissue sarcoma.
Results: Anlotinib significantly prolonged the median PFS in patients with advanced soft tissue sarcoma.
Summary of Application: Anlotinib showed promising efficacy in patients with advanced medullary thyroid carcinoma.
Methods of Application: The study involved patients with advanced medullary thyroid carcinoma.
Results: Anlotinib showed promising efficacy in patients with advanced medullary thyroid carcinoma.
Summary of Application: Anlotinib showed promising efficacy in patients with metastatic renal cell carcinoma.
Methods of Application: The study involved patients with metastatic renal cell carcinoma.
Results: Anlotinib showed promising efficacy in patients with metastatic renal cell carcinoma.
Methods of Application: The study involved patients with breast cancer.
Results: Evidences are emerging for the efficacy of anlotinib in breast cancer.
Methods of Application: The study involved patients with bone and soft tissue sarcoma.
Summary of Application: Anlotinib enhances erythrocyte immune function in patients with advanced NSCLC, improving the ability of erythrocytes to adhere to tumour cells and reducing the immune damage.
Methods of Application: The study involved patients with advanced NSCLC.
Results: FEIR was lower and FEER, ATER and DTER were higher in the EG than in the CNG after treatment.
Summary of Application: Anlotinib is a new type of tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFR1/2/3), platelet-derived growth factor receptors (PDGFR-α/ β), and fibroblast growth factor receptors (FGFR1-4) and c-Kit, with a broad spectrum of inhibitory effects on tumor angiogenesis and growth
Methods of Application: The study involved patients with various types of cancer
Anlotinib is a novel oral tyrosine kinase inhibitor developed in China, primarily targeting multiple receptor tyrosine kinases involved in angiogenesis and tumor growth. Its chemical structure is represented as 1-[[[4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinolin-7-yl]oxy]methyl]cyclopropanamine, with a molecular formula of C23H22FN3O3 and a molecular weight of approximately 407.445 g/mol . Anlotinib has shown significant potency against vascular endothelial growth factor receptor 2 (VEGFR2), with an inhibitory concentration (IC50) of 0.2 nmol/L, making it more effective than other similar compounds like sunitinib .
Anlotinib's anti-tumor activity stems from its ability to inhibit the phosphorylation of tyrosine residues on various receptor proteins [, ]. Tyrosine phosphorylation is a crucial step in activating these signaling pathways, which promote tumor cell proliferation, survival, and migration []. By blocking this phosphorylation, Anlotinib disrupts these pathways, leading to:
Specific reaction conditions and reagents are optimized to ensure high yield and purity of the final product .
Anlotinib exhibits strong anti-tumor activity through its multi-targeted approach. It inhibits not only VEGFR2 but also other receptors such as platelet-derived growth factor receptor alpha/beta (PDGFRα/β) and fibroblast growth factor receptors (FGFR1–4) . This broad-spectrum inhibition results in decreased angiogenesis and tumor progression. In preclinical models, anlotinib has demonstrated the ability to suppress tumor cell growth and disrupt tumor vasculature, contributing to its potential effectiveness in treating various cancers .
Anlotinib has been primarily investigated for its applications in oncology, particularly for:
Pharmacokinetic studies have shown that anlotinib is metabolized predominantly by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. These interactions can influence drug levels and efficacy when administered alongside other medications that affect these metabolic pathways . Anlotinib has demonstrated low potential for drug-drug interactions with other common metabolic enzymes, making it a relatively safe option in polypharmacy scenarios.
Anlotinib shares similarities with other tyrosine kinase inhibitors but stands out due to its unique multi-targeted approach. Here are some comparable compounds:
Compound | Target Receptors | IC50 (nmol/L) | Unique Features |
---|---|---|---|
Sunitinib | VEGFR2, PDGFRα/β | 4.0 (VEGFR2) | Well-studied but less selective than anlotinib |
Sorafenib | VEGFR2, PDGFRβ | 15 (VEGFR2) | Primarily used for liver cancer |
Regorafenib | VEGFR2, PDGFRβ, FGFR1 | 50 (VEGFR2) | Approved for metastatic colorectal cancer |
Pazopanib | VEGFR1/2/3, PDGFRα/β | 0.6 (VEGFR2) | Used for soft tissue sarcoma |
Uniqueness of Anlotinib:
Anlotinib's distinct pharmacological profile positions it as a promising candidate in targeted cancer therapies, especially where traditional treatments have limitations.